5-fluoropyridine-2,3-dicarboxylic Acid
Overview
Description
5-Fluoropyridine-2,3-dicarboxylic acid is a heterocyclic organic compound that belongs to the pyridine family. It is a white crystalline solid that is soluble in water and organic solvents.
Mechanism of Action
Target of Action
Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Mode of Action
Fluoropyridines are usually less reactive than their chlorinated and brominated analogues due to their reduced basicity . They are often used in the synthesis of various biologically active compounds .
Biochemical Pathways
Fluoropyridines are known to be involved in various biological applications, suggesting they may interact with multiple biochemical pathways .
Result of Action
Fluoropyridines have been used in the synthesis of various biologically active compounds, including potential imaging agents and anticancer drugs .
Biochemical Analysis
Biochemical Properties
It is known that fluorinated pyridines, such as 5-fluoropyridine-2,3-dicarboxylic acid, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The presence of the strong electron-withdrawing fluorine atom in the aromatic ring contributes to these properties .
Cellular Effects
Fluorinated pyridines have been used in the synthesis of anticancer drugs , suggesting that they may have significant effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoropyridine-2,3-dicarboxylic acid can be achieved through various methods. One common method involves the oxidation of 8-substituted quinolines . Another approach includes the reaction of pyridine derivatives with fluorinating agents under controlled conditions . The reaction conditions typically involve the use of strong acids or bases, and the reactions are carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Fluoropyridine-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and fluorinating agents. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce compounds with different functional groups attached to the pyridine ring .
Scientific Research Applications
5-Fluoropyridine-2,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2,3-Pyridinedicarboxylic acid: Similar in structure but lacks the fluorine atom.
5-Chloro-2,3-difluoropyridine: Contains chlorine and additional fluorine atoms, leading to different chemical properties.
Uniqueness
5-Fluoropyridine-2,3-dicarboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom enhances the compound’s stability and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
5-fluoropyridine-2,3-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO4/c8-3-1-4(6(10)11)5(7(12)13)9-2-3/h1-2H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSLFGOXLSPBSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70467207 | |
Record name | 5-fluoropyridine-2,3-dicarboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70467207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1479-96-5 | |
Record name | 5-fluoropyridine-2,3-dicarboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70467207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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